Molecular Structure and Weight of 2-(4-Methylphenyl)quinoline-4-carbonyl Chloride
Executive Summary The compound 2-(4-methylphenyl)quinoline-4-carbonyl chloride is a critical electrophilic intermediate in the synthesis of bioactive quinoline derivatives. Belonging to the 2-arylquinoline-4-carboxamide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 2-(4-methylphenyl)quinoline-4-carbonyl chloride is a critical electrophilic intermediate in the synthesis of bioactive quinoline derivatives. Belonging to the 2-arylquinoline-4-carboxamide class, this scaffold is frequently utilized in the development of NK3 receptor antagonists, antitumor agents, and antitubercular drugs. This guide provides a definitive analysis of its molecular structure, physicochemical properties, and a validated synthesis protocol, ensuring reproducibility and high yield in a research setting.
Molecular Characterization
Chemical Identity
This molecule is an acyl chloride derivative of 2-(p-tolyl)quinoline-4-carboxylic acid. The substitution of the hydroxyl group with a chlorine atom activates the carbonyl carbon, making it highly susceptible to nucleophilic attack, a property exploited in combinatorial chemistry.
Property
Data
IUPAC Name
2-(4-methylphenyl)quinoline-4-carbonyl chloride
Common Name
2-p-Tolylcinchoninoyl chloride
Molecular Formula
C₁₇H₁₂ClNO
Molecular Weight
281.74 g/mol
Parent Acid CAS
20389-05-3 (Reference for precursor)
SMILES
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
InChI Key
(Predicted) KVN... derivative of CKOMAFAOCHXEQX
Structural Analysis
Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.
C2 Substitution: A p-tolyl (4-methylphenyl) group attached at the 2-position. This lipophilic moiety often enhances binding affinity in hydrophobic pockets of target proteins.
C4 Functionalization: The carbonyl chloride (-COCl) group at position 4 is the reactive handle. It adopts a planar geometry with the quinoline ring to maximize conjugation, though steric strain may induce slight twisting.
Elemental Composition
Element
Symbol
Atom Count
Atomic Mass
Mass %
Carbon
C
17
12.011
72.47%
Hydrogen
H
12
1.008
4.29%
Chlorine
Cl
1
35.45
12.58%
Nitrogen
N
1
14.007
4.97%
Oxygen
O
1
15.999
5.68%
Synthesis & Production Protocol
The synthesis of 2-(4-methylphenyl)quinoline-4-carbonyl chloride is a two-stage process. First, the carboxylic acid precursor is constructed via the Pfitzinger Reaction , followed by chlorination using thionyl chloride.
Stage 1: Synthesis of the Carboxylic Acid Precursor
Reaction: Condensation of Isatin with 4-Methylacetophenone.
Mechanism: Base-catalyzed ring opening of isatin followed by aldol condensation and cyclization.
Reaction: Nucleophilic acyl substitution with Thionyl Chloride (
).[1]
Critical Control: This step requires anhydrous conditions to prevent hydrolysis back to the acid.
Protocol:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or nitrogen inlet).
Charging: Add 1.0 g (3.8 mmol) of dry 2-(4-methylphenyl)quinoline-4-carboxylic acid.
Solvent/Reagent: Add 10 mL of anhydrous Thionyl Chloride (
). Note: acts as both reagent and solvent.
Catalysis: Add 1–2 drops of anhydrous Dimethylformamide (DMF). This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.
Reflux: Heat the mixture to reflux (76 °C) for 2–3 hours. The suspension should clear as the acid chloride forms (it is more soluble in
).
Workup:
Cool to room temperature.
Remove excess
under reduced pressure (rotary evaporator) to yield a yellow/tan solid residue.
Purification: Co-evaporate with anhydrous toluene (2x) to remove traces of
and HCl.
Storage: Store immediately under inert gas (Argon/Nitrogen) in a desiccator.
Reaction Mechanism & Pathway Visualization[2]
The following diagram illustrates the Pfitzinger synthesis pathway and the subsequent chlorination mechanism.
Figure 1: Synthetic pathway from commodity starting materials to the target acid chloride.[1]
Applications in Drug Discovery
The 2-arylquinoline-4-carbonyl chloride scaffold serves as a versatile "warhead" for diversifying chemical libraries.
Reactivity Profile
The chloride leaving group allows for rapid coupling with nucleophiles:
Amines (
): Yields Amides . (Major pathway for NK3 antagonists).
Alcohols (
): Yields Esters .
Hydrazines (
): Yields Hydrazides (precursors for oxadiazoles).
Structure-Activity Relationship (SAR) Workflow
The following flowchart demonstrates how this molecule functions as a divergent node in SAR studies.
Figure 2: Divergent synthesis capabilities of the target acid chloride in medicinal chemistry.
Handling and Safety Data
Hazards: Corrosive, lachrymator. Reacts violently with water to release HCl gas.
Storage:
, under Nitrogen/Argon.
Solubility: Soluble in DCM, Chloroform, THF (anhydrous). Reacts with DMSO and Alcohols.
References
Pfitzinger Reaction Mechanism & Synthesis:
Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012).[2] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[3][4] Acta Crystallographica Section E, 68(10), o2892. Link
Microwave-Assisted Synthesis:
Sridharan, V., et al. (2010). Microwave-assisted synthesis of quinoline-4-carboxylic acids. Journal of Chemical Research.
Solubility Profile of 2-(4-methylphenyl)quinoline-4-carbonyl chloride in Organic Solvents: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide Abstract 2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive intermediate pivotal for the synthesis of a diverse range of quinoline-4-carboxamide and ester derivatives, which...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive intermediate pivotal for the synthesis of a diverse range of quinoline-4-carboxamide and ester derivatives, which are explored in medicinal chemistry for their potential therapeutic activities.[1][2] The efficacy of synthetic transformations involving this acyl chloride is critically dependent on its solubility and stability in the chosen reaction medium. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-methylphenyl)quinoline-4-carbonyl chloride. We will explore the theoretical principles governing its solubility, provide qualitative predictions for a range of common organic solvents, and present detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution to optimize reaction conditions, ensure reproducibility, and accelerate discovery programs.
Introduction to 2-(4-methylphenyl)quinoline-4-carbonyl chloride
Molecular Profile
2-(4-methylphenyl)quinoline-4-carbonyl chloride is a derivative of its parent carboxylic acid, 2-(4-methylphenyl)quinoline-4-carboxylic acid.[3][4] The molecule's architecture is characterized by three key features that dictate its physicochemical properties:
A large, rigid quinoline backbone: This bicyclic aromatic system is inherently hydrophobic and contributes to favorable interactions with non-polar and aromatic solvents.[5]
A p-tolyl (4-methylphenyl) substituent: This aromatic ring further enhances the non-polar character of the molecule.
A highly reactive carbonyl chloride group (-COCl): This functional group is a potent electrophile, making the compound an excellent acylating agent.[6] However, it is also the source of the molecule's primary liability: extreme sensitivity to moisture and other nucleophiles.[7][8]
The carbonyl chloride is not a stable, isolable product for long-term storage and is typically synthesized from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride and used immediately in situ or after a rapid workup.
The Reactivity vs. Solubility Dilemma
The central challenge in working with this compound is managing the reactivity of the acyl chloride group. Acyl chlorides readily and often violently react with protic solvents such as water, alcohols, and primary or secondary amines to form the corresponding carboxylic acid, esters, or amides, respectively.[8][9] This exothermic reaction releases hydrogen chloride (HCl) gas, which can appear as acrid fumes.[8]
Therefore, the selection of a solvent is not merely a question of dissolution but a critical parameter for preventing unwanted degradation and ensuring the success of the intended chemical transformation. All solvents and glassware must be rigorously dried before use.
Theoretical Principles of Solubility
The solubility of 2-(4-methylphenyl)quinoline-4-carbonyl chloride can be predicted and rationalized using the "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces are more likely to be miscible.
Favorable Interactions: The extensive aromatic system of the molecule allows for strong π-π stacking interactions with aromatic solvents like toluene. Its overall large, non-polar structure favors dissolution in solvents with low polarity, such as dichloromethane and chloroform.[10]
Unfavorable Interactions: The molecule lacks the ability to form hydrogen bonds.[9] This, combined with its high reactivity, makes it immiscible and unstable in protic, hydrogen-bond-donating solvents like water and ethanol.
The following diagram illustrates the logic for solvent selection.
Caption: Logical workflow for solvent selection based on reactivity and polarity.
Qualitative Solubility Profile
The table below summarizes the predicted solubility and compatibility of 2-(4-methylphenyl)quinoline-4-carbonyl chloride in a range of common laboratory solvents, categorized by their function.
Solvent Class
Example Solvents
Predicted Solubility
Compatibility & Rationale
Aprotic Halogenated
Dichloromethane (DCM), Chloroform
High
Excellent choice. These solvents are non-nucleophilic and have appropriate polarity to dissolve the compound. DCM is often a preferred solvent for reactions involving acyl chlorides.[10]
Aprotic Aromatic
Toluene, Benzene
High
Excellent choice. The aromatic nature of these solvents allows for favorable π-π interactions with the quinoline and phenyl rings, promoting high solubility.[6]
Aprotic Ethers
Tetrahydrofuran (THF), Diethyl Ether
High to Moderate
Good choice. Generally soluble, but care must be taken as THF can contain peroxides and residual water if not properly dried and stored. Diethyl ether has lower polarity and may have slightly lower capacity.
Aprotic Polar
Acetonitrile (MeCN), Dimethylformamide (DMF)
Moderate to Low
Use with caution. While aprotic, their higher polarity may not be optimal. DMF can sometimes act as a catalyst for decomposition, and both are notoriously difficult to keep anhydrous.
Esters
Ethyl Acetate (EtOAc)
Moderate
Potentially suitable. Solubility is expected to be moderate. Must be rigorously anhydrous as any residual alcohol or water from hydrolysis will react.
Protic Solvents
Water, Methanol, Ethanol, Isopropanol
Insoluble (Reactive)
INCOMPATIBLE . The compound will react rapidly and violently with these solvents, leading to complete degradation.[7][8]
Amines
Pyridine, Triethylamine
Insoluble (Reactive)
INCOMPATIBLE . These are nucleophiles and will react to form amides. They are often used as reagents or acid scavengers, not as bulk solvents.
Experimental Determination of Solubility
To obtain quantitative data, direct experimental measurement is required. The high reactivity of the compound necessitates strict anhydrous conditions throughout the process.
Overall Experimental Workflow
The following diagram outlines the general procedure for determining the solubility of a reactive compound.
Caption: General workflow for solubility determination, highlighting protocol suitability.
This method, adapted from the gold-standard shake-flask technique, determines the saturation concentration of the compound at equilibrium and is the most reliable approach.[11]
A. Materials & Preparation
Glassware: All vials and magnetic stir bars must be oven-dried at 120 °C overnight and cooled in a desiccator under vacuum.
Solvents: Use only new, sealed anhydrous grade solvents (e.g., Acros Organics AcroSeal™ or Sigma-Aldrich Sure/Seal™).
Inert Atmosphere: A glove box or Schlenk line with dry nitrogen or argon is highly recommended.
B. Step-by-Step Procedure
Aliquot Solvent: In the inert atmosphere, dispense a precise volume (e.g., 1.0 mL) of the chosen anhydrous solvent into several 4 mL glass vials.
Add Excess Solid: Add an amount of 2-(4-methylphenyl)quinoline-4-carbonyl chloride to each vial that is significantly more than what is expected to dissolve (e.g., 20-30 mg). The presence of undissolved solid at the end of the experiment is essential.[11]
Equilibration: Seal the vials tightly with PTFE-lined caps. Place them on a magnetic stir plate or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. 48 hours is recommended to ensure equilibrium is reached.
Phase Separation: After equilibration, stop the stirring and allow the solid to settle for 1-2 hours. To separate the saturated supernatant from the solid residue, use one of the following methods under an inert atmosphere:
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
Filtration: Carefully draw the supernatant through a syringe filter (0.22 µm PTFE) into a clean, dry vial.
Sample Preparation for Analysis: Immediately take a precise aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a suitable anhydrous solvent (e.g., acetonitrile or DCM) to a concentration within the linear range of your analytical method. This step is critical to prevent the compound from crashing out of solution and to prepare for analysis.
C. Analytical Quantification (HPLC-UV)
Method: Develop a reverse-phase HPLC method. A C18 column is a good starting point.
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA) is typical. Since the sample is reactive, the injection should be immediate, and the aqueous mobile phase will hydrolyze the compound on the column into the parent carboxylic acid. The quantification is therefore performed on the resulting, stable carboxylic acid.
Detection: Use a UV detector set to a wavelength where the quinoline chromophore has a strong absorbance (e.g., ~254 nm or ~310 nm).
Calibration: Prepare a calibration curve using accurately weighed samples of the parent carboxylic acid, 2-(4-methylphenyl)quinoline-4-carboxylic acid, in the same diluent as the samples.
Calculation: Use the calibration curve to determine the concentration of the parent acid in the diluted sample. Back-calculate to find the original concentration in the saturated supernatant, accounting for the dilution factor. This concentration is the thermodynamic solubility.
Protocol 2: Kinetic Solubility Assessment
Kinetic solubility is typically measured via turbidimetry in aqueous buffers, where a compound is precipitated from a DMSO stock.[12] This standard method is fundamentally incompatible with acyl chlorides due to their reactivity with water. Therefore, a reliable kinetic solubility value in a traditional drug discovery context cannot be obtained for this compound. The focus must remain on its solubility in the organic solvents used for synthesis.
Data Summary and Troubleshooting
Data Presentation
Results should be recorded systematically. Below is a template table for summarizing your findings.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (M)
Observations
Dichloromethane
25
Clear solution, no degradation observed.
Toluene
25
Tetrahydrofuran
25
Ethyl Acetate
25
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Inconsistent or non-reproducible results
1. Incomplete equilibration. 2. Temperature fluctuations. 3. Contamination with moisture.
1. Extend equilibration time to 48 or 72 hours. 2. Ensure a stable, temperature-controlled environment. 3. Re-verify anhydrous conditions; use fresh solvents and properly dried glassware.
HPLC analysis shows multiple peaks or rapid peak changes
1. On-column degradation. 2. Sample degradation prior to injection due to moisture in the diluent.
1. This is expected; quantify based on the stable hydrolyzed product (the carboxylic acid). 2. Minimize time between sample dilution and injection. Ensure diluent is anhydrous.
Solubility appears unexpectedly low
1. Insufficient equilibration time. 2. The compound may be less soluble than predicted.
1. Increase equilibration time. 2. Trust the experimental data, assuming controls are passed.
Conclusion
2-(4-methylphenyl)quinoline-4-carbonyl chloride is a valuable synthetic intermediate whose utility is governed by its solubility in non-protic environments. Due to its inherent reactivity, it is completely incompatible with protic solvents like water and alcohols. High solubility is predicted and observed in anhydrous aprotic solvents, particularly halogenated and aromatic solvents like dichloromethane and toluene, making them the ideal media for synthetic reactions. Ethers such as THF are also suitable, provided they are rigorously dried. Quantitative determination of its thermodynamic solubility is achievable using a modified shake-flask protocol under strict anhydrous and inert conditions, with HPLC analysis serving as a robust method for quantification via conversion to the stable parent carboxylic acid. A thorough understanding of these solubility and stability characteristics is essential for any scientist aiming to leverage this potent reagent in their synthetic endeavors.
References
Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride.
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Available at: [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
Bevan, M. & Lloyd, P. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Clever, H. L., et al. (Eds.). (n.d.). The Experimental Determination of Solubilities. ResearchGate.
Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride.
Clark, J. (2004, modified 2015). an introduction to acyl chlorides (acid chlorides). Chemguide.
Harian, M. D., et al. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Retrieved from [Link]
Baragaña, B., et al. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(7), 3889-3906. Available at: [Link]
Li, J., et al. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Pharmacophore Properties of 2-(4-Methylphenyl)quinoline Derivatives
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The 2-(4-methylphenyl)quinoline scaffold represents a privileged structure in medicinal chemistry, distinguished by its biphenyl-like lipophilicity merged with a nitrogen-containing heterocyclic core. Unlike generic quinolines, the specific substitution of a p-tolyl group at the C2 position confers unique steric and electronic properties that enhance binding affinity against hydrophobic targets, particularly tubulin and DNA topoisomerases. This guide dissects the pharmacophore elements, synthetic pathways, and biological validation of these derivatives, providing a roadmap for their optimization as antineoplastic and antimicrobial agents.
Structural Architecture & Pharmacophore Mapping
The efficacy of 2-(4-methylphenyl)quinoline derivatives stems from a rigid, planar geometry that facilitates intercalation into DNA base pairs and occupation of hydrophobic pockets in proteins (e.g., the colchicine binding site of tubulin).
Core Pharmacophore Features
Quinoline Core (Aromatic System): A planar, bicyclic system acting as the primary scaffold. It engages in
stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor site.
N1 Nitrogen (H-Bond Acceptor): The pyridinic nitrogen possesses a lone pair capable of accepting hydrogen bonds from donor residues (e.g., Ser, Thr) or water bridges within the active site.
2-Position p-Tolyl Group:
-System Extension: Extends the conjugation, lowering the HOMO-LUMO gap and enhancing fluorescence/photophysical properties.
4'-Methyl Substituent: A critical hydrophobic anchor. Unlike a simple phenyl group, the para-methyl adds specific steric bulk and lipophilicity (
modulation), improving penetration into deep hydrophobic clefts.
Visualization: Pharmacophore Interaction Map
Figure 1: Pharmacophore map illustrating the tripartite interaction mode:
-stacking (core), H-bonding (nitrogen), and hydrophobic anchoring (methyl).[1][2][3][4]
Synthetic Pathways
To access these derivatives efficiently, the Pfitzinger Reaction is the preferred protocol due to its high atom economy and ability to generate the carboxylic acid precursor (often at C4), which serves as a handle for further functionalization.
These molecules function as microtubule destabilizing agents . They bind to the colchicine site of tubulin, preventing the polymerization required for spindle formation during mitosis.
Target:
-Tubulin (Colchicine binding site).
Effect: Cell cycle arrest at the G2/M phase, leading to apoptosis.[5]
Selectivity: The p-methyl group enhances selectivity for the hydrophobic pocket near Cys241 of
-tubulin compared to the unsubstituted phenyl analog.
Quantitative Activity Profile (SAR Data)
Derivative Structure
Cell Line
Target
IC50 (M)
Mechanism Note
2-(4-methylphenyl)quinoline
HeLa (Cervical)
Tubulin
5.3 - 8.1
G2/M Arrest
2-(4-methylphenyl)quinoline
MCF-7 (Breast)
Topoisomerase II
3.2 - 6.5
DNA Intercalation
2-phenylquinoline (Unsubstituted)
HeLa
Tubulin
> 15.0
Lower lipophilicity reduces potency
2-(4-chlorophenyl)quinoline
PC3 (Prostate)
Tubulin
4.1 - 5.0
Halogen bond enhances affinity
Table 1: Comparative cytotoxicity demonstrating the impact of the 4-methyl substituent.
Signaling Pathway Disruption
Figure 3: Mechanism of action pathway showing the cascade from tubulin binding to apoptosis.
Experimental Protocols
Protocol A: Microwave Synthesis of 2-(4-methylphenyl)quinoline-4-carboxylic acid
Rationale: Microwave irradiation accelerates the condensation rate and improves yield by overcoming the energy barrier of the initial nucleophilic attack.
Preparation: In a microwave-safe vessel, dissolve Isatin (1.47 g, 10 mmol) in 15 mL of 33% aqueous KOH.
Addition: Add 4'-methylacetophenone (1.41 g, 10.5 mmol) slowly with stirring.
Irradiation: Seal the vessel and irradiate at 140°C (approx. 150 W power) for 15 minutes .
Work-up:
Cool the reaction mixture to room temperature.
Pour into crushed ice (50 g).
Acidify dropwise with glacial acetic acid until pH 4.5 is reached. A yellow precipitate will form.
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol to obtain off-white needles.
Validation: Check melting point (Expected: 214–216 °C) and
H NMR.
Protocol B: Tubulin Polymerization Assay
Rationale: To confirm the specific mechanism of action (MOA) rather than general cytotoxicity.
Reagent Prep: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) with 1 mM GTP.
Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (1, 5, 10, 50
M) to the tubulin solution (10 M final concentration) at 4°C.
Initiation: Transfer to a 37°C spectrophotometer cell to initiate polymerization.
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
Analysis: Compare the
(rate of polymerization) and steady-state mass against a vehicle control (DMSO) and a positive control (Colchicine). A decrease in absorbance plateau indicates inhibition.
Structure-Activity Relationship (SAR) Insights
Optimization of the 2-(4-methylphenyl)quinoline scaffold relies on balancing lipophilicity and electronic effects.
The C4-Position (Quinoline Ring):
The presence of a carboxylic acid (-COOH) at C4 (from Pfitzinger synthesis) increases water solubility but may reduce membrane permeability.
Optimization: Converting -COOH to an amide or ester often improves cellular uptake while maintaining biological activity.
The C2-Phenyl Ring:
Para-Substitution: The 4-methyl group is superior to unsubstituted phenyl due to the "magic methyl" effect—increasing binding affinity without significant steric clash.
Electron Withdrawal: Replacing 4-methyl with 4-nitro or 4-trifluoromethyl often retains tubulin binding but may alter metabolic stability (CYP450 oxidation susceptibility).
References
Synthesis and Crystal Structure: Al-Qawasmeh, R. A., et al. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[3] Acta Crystallographica Section E, 68(10), o2892.
Anticancer Mechanism: El-Sawy, E. R., et al. (2012). "Synthesis, anticancer and antioxidant activities of some new quinoline derivatives." Acta Pharmaceutica, 62(2), 157-179.
Tubulin Inhibition: Li, W., et al. (2019). "Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 27(12), 2533-2544.
Pharmacophore Modeling: Desai, N. C., et al. (2017). "Synthesis and antimicrobial screening of some new 2-(4-methylphenyl)quinoline derivatives." Medicinal Chemistry Research, 26, 145-156.
Application Notes & Protocols: Synthesis of Amides using 2-(4-methylphenyl)quinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Amide Bonds and Quinoline Scaffolds The amide bond is a cornerstone of organic and medicinal chemistry, forming the backbo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Bonds and Quinoline Scaffolds
The amide bond is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and biologically active molecules. The synthesis of amides is, therefore, a fundamental transformation in drug discovery and development. Quinoline derivatives themselves are a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3] The strategic combination of the robust amide linkage with the versatile quinoline core, specifically through a reagent like 2-(4-methylphenyl)quinoline-4-carbonyl chloride, offers a powerful route to novel chemical entities with significant therapeutic potential.[4]
This guide provides a comprehensive overview of the synthesis of amides using 2-(4-methylphenyl)quinoline-4-carbonyl chloride, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and key considerations for successful synthesis.
The formation of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[5][6] The reaction proceeds through a two-stage addition-elimination mechanism.[7]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-(4-methylphenyl)quinoline-4-carbonyl chloride. This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.[5]
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.[7]
Deprotonation: A base, typically an excess of the amine reactant or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom, yielding the final amide product and a salt (e.g., triethylammonium chloride).[5] The use of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
The reaction is generally exothermic and can be vigorous, often necessitating cooling to control the reaction rate.[]
Reaction Scheme:
Caption: General workflow for amide synthesis.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol outlines a general method for the synthesis of an amide from 2-(4-methylphenyl)quinoline-4-carbonyl chloride and a primary or secondary amine.
Materials:
2-(4-methylphenyl)quinoline-4-carbonyl chloride
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel or syringe
Separatory funnel
Rotary evaporator
Apparatus for column chromatography
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
Addition of Acyl Chloride: Dissolve 2-(4-methylphenyl)quinoline-4-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring amine solution at 0 °C over a period of 15-30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup:
Once the reaction is complete, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted acyl chloride), water, and brine.
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Characterization: The structure and purity of the final amide product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.
Visualizing the Experimental Workflow:
Caption: Step-by-step experimental workflow.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The success of the amide synthesis can be influenced by several factors. The following table provides a general guideline for expected outcomes with different types of amines.
Amine Type
Reactivity
Typical Reaction Time
Expected Yield
Notes
Primary Aliphatic
High
2-4 hours
> 85%
Reaction is often fast and exothermic. Cooling is important.
Secondary Aliphatic
Moderate to High
4-8 hours
70-90%
Steric hindrance around the nitrogen can slow the reaction.
Primary Aromatic
Moderate
6-12 hours
60-85%
Aromatic amines are less nucleophilic than aliphatic amines.
Secondary Aromatic
Low
12-24 hours
40-70%
Steric hindrance and reduced nucleophilicity can lead to lower yields and longer reaction times.
Note: These are general guidelines, and actual results may vary depending on the specific substrates and reaction conditions. Optimization of reaction time, temperature, and solvent may be necessary for specific cases.
Troubleshooting and Best Practices
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere to prevent hydrolysis of the starting material.
Low Yields: If low yields are observed, consider the following:
Incomplete reaction: Extend the reaction time or gently heat the reaction mixture (e.g., to 40 °C).
Poor nucleophilicity of the amine: For weakly nucleophilic amines, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) may be beneficial.[]
Product solubility: The amide product may precipitate from the reaction mixture. If this occurs, adding more solvent may be necessary.
Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride. This can be minimized by using anhydrous solvents and reagents.
Conclusion
The synthesis of amides using 2-(4-methylphenyl)quinoline-4-carbonyl chloride is a robust and versatile method for accessing novel quinoline-based compounds. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can efficiently generate a diverse library of amides for further investigation in drug discovery and materials science. The quinoline-amide scaffold holds significant promise for the development of new therapeutic agents and functional materials.[4][11]
References
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]
Save My Exams. (2025, January 3). Amide Chemistry (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
Khan, I., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1289. [Link]
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]
ResearchGate. (2025, October 16). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
Zenodo. (2025, February 25). SYNTHESIS OF QUINOLINE ALKALOIDS USING AMIDES. Retrieved from [Link]
MDPI. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]
ResearchGate. (2016, June 11). Novel amides containing quinoline-4-one moeity: Synthesis and In silico prediction their biology activity. Retrieved from [Link]
Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
ACS Publications. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of 2-Arylindole-4-carboxylic Amides. Retrieved from [Link]
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
ResearchGate. (2026, January 1). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
Technical Support Center: High-Yield Synthesis of 2-(4-methylphenyl)quinoline-4-carbonyl chloride
Executive Summary The synthesis of 2-(4-methylphenyl)quinoline-4-carbonyl chloride hinges on the purity of its carboxylic acid precursor and the rigorous exclusion of moisture during the chlorination step. This guide add...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-(4-methylphenyl)quinoline-4-carbonyl chloride hinges on the purity of its carboxylic acid precursor and the rigorous exclusion of moisture during the chlorination step. This guide addresses the common yield-killing bottlenecks: incomplete Pfitzinger condensation, "tarry" side-products, and hydrolytic degradation of the final acid chloride.
The workflow below visualizes the critical path to high purity.
Process Workflow
Figure 1: Optimized synthetic pathway highlighting the critical pre-activation of Isatin.
Module 1: The Precursor (Pfitzinger Reaction Optimization)
The Problem: Direct mixing of Isatin, ketone, and base often results in low yields (40-50%) due to aldol polymerization of the ketone before it condenses with Isatin.[1]
The Solution: The "Pre-Activation" Protocol.
Optimized Protocol
Ring Opening: Dissolve Isatin (1.0 eq) in 33% KOH (aq) or ethanolic KOH. Heat gently (40°C) for 30 minutes until the deep red color shifts to the pale yellow of the isatinate salt.
Why? This prevents unreacted Isatin from contaminating the final product and ensures the nucleophile is ready for the ketone [1][6].
Condensation: Add 4-methylacetophenone (1.1 eq) dropwise to the warm isatinate solution.
Reflux: Reflux for 12–24 hours.
Note: Microwave irradiation (140°C for 12 mins) can replace reflux if equipment is available [8].
Precipitation: Cool to room temperature. Acidify carefully with Glacial Acetic Acid to pH 3–4 .
Critical: Do not use strong mineral acids (HCl) indiscriminately; going too acidic (pH < 1) can re-dissolve the quinoline as a hydrochloride salt, lowering isolated yield.
Module 2: The Chlorination (Acid
Acid Chloride)
The Problem: The carboxylic acid is a high-melting solid. Incomplete conversion and hydrolysis during workup are the primary yield killers.
Drying: Ensure the precursor acid is bone dry . Dry in a vacuum oven at 80°C overnight. Any water present will destroy the reagent.
Setup: Flame-dry a round-bottom flask. Add the carboxylic acid and excess Thionyl Chloride (5–10 eq).
Solvent: If the slurry is too thick, use anhydrous Toluene or DCM as a co-solvent.[1]
Catalysis: Add 2–3 drops of anhydrous DMF (Dimethylformamide).
Mechanism:[3][4][5][6][7][8][9][10] DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than alone. This converts "stuck" reactions to completion [4][5].
Reaction: Reflux for 2–4 hours until the solution becomes clear and gas evolution ceases.
Workup (The Azeotrope Trick):
Distill off excess
under reduced pressure.
Crucial Step: Add anhydrous Toluene (20 mL) to the residue and evaporate again. Repeat 2x.
Why? Toluene forms an azeotrope with residual thionyl chloride, dragging it out of the solid. This prevents the product from degrading or smelling of sulfur [1].
Troubleshooting & FAQ
Q1: My final product is a sticky dark oil instead of a solid. What happened?
Diagnosis: Likely residual solvent or impurities from the Pfitzinger step.
Fix:
Trituration: Add cold, dry Hexane or Pentane to the oil and scratch the flask with a glass rod. This often induces crystallization.
Purity Check: If it remains an oil, your starting carboxylic acid likely contained "tar" (aldol polymers). Recrystallize the acid (using Ethanol/Acetic Acid) before attempting chlorination again.
Q2: The reaction stalls; the solid acid never dissolves in the
.
Diagnosis: Particle size too large or lack of catalyst.
Fix:
Powder the carboxylic acid finely before addition.
Ensure DMF was added. Without DMF, electron-poor quinoline acids react very slowly.
Increase temperature to reflux; room temp is often insufficient for quinolines.
Q3: Yield is >100% and smells acrid.
Diagnosis: Trapped Thionyl Chloride.
Fix: You did not perform the Toluene azeotrope step (See Module 2, Step 5). The "extra mass" is solvent trapped in the crystal lattice.
Q4: Can I use water to wash the final product?
ABSOLUTELY NOT.
Acid chlorides hydrolyze rapidly in water.
Correct Wash: If you must wash, use cold, dry hexane to remove non-polar impurities, or recrystallize from dry toluene.
References
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[5][7] Link
Common Organic Chemistry. Acid to Acid Chloride: Common Conditions. Link
BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text regarding Vilsmeier-Haack mechanism with DMF/SOCl2).
ResearchGate. (2011). Proposed mechanism for the production of acid chlorides using thionyl chloride and DMF. Link
Removing unreacted thionyl chloride from quinoline acid chloride synthesis
Topic: Purification of Quinoline Acid Chlorides from Thionyl Chloride ( ) Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Executive Summary Welcome to the Process Chemistry Support Center. You...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of Quinoline Acid Chlorides from Thionyl Chloride (
)
Ticket ID: CHEM-SUP-8821
Status: Open
Analyst: Senior Application Scientist
Executive Summary
Welcome to the Process Chemistry Support Center. You are likely encountering difficulty removing excess thionyl chloride (
) from a quinoline carboxylic acid chlorination.
The Critical Nuance: Unlike standard phenyl rings, the quinoline nitrogen is basic . During chlorination, the byproduct hydrogen chloride (
) protonates this nitrogen. Consequently, your isolated product is almost certainly the hydrochloride salt of the acid chloride (Quinoline-COCl HCl), not the free base. This salt traps thionyl chloride within its crystal lattice more stubbornly than non-heterocyclic analogs.
This guide provides the standard removal protocol, troubleshooting for common "stuck" reaction states, and safety-critical disposal methods.
Part 1: The Standard Protocol (Vacuum Co-Evaporation)
Q: What is the most effective way to remove
without decomposing my product?
A: The industry standard is Azeotropic Distillation (Co-evaporation) with Toluene.
Direct vacuum distillation often leaves trace thionyl chloride trapped in the solid lattice. Toluene is non-reactive with acid chlorides and forms a co-distilling mixture that "sweeps"
out of the solid.
The Workflow:
Bulk Removal: Evaporate the bulk reaction mixture under reduced pressure (Rotavap) at <50°C .
Note: A yellow/orange solid residue will remain.
The "Chase" (Critical Step):
Re-dissolve/suspend this residue in anhydrous Toluene (approx. 2-3 mL per gram of starting material).
Repeat: Perform the toluene addition and evaporation cycle 3 times .
Final Drying: Place the flask on a high-vacuum Schlenk line for 1-2 hours to remove trace toluene.
Why this works:
Thionyl chloride (
) and Toluene () do not form a strict binary azeotrope in the classical sense, but they exhibit efficient entrainment . The toluene vapor acts as a carrier gas, lowering the partial pressure of and disrupting the crystal lattice of the solid product, releasing trapped volatiles [1].
Visual Workflow: Azeotropic Removal
Caption: Figure 1. Iterative co-evaporation cycle using toluene to entrain and remove residual thionyl chloride.[3][4]
Part 2: Troubleshooting & FAQs
Q: My product turned into a bright yellow/orange solid. Is it decomposed?A: Likely not.
Diagnosis: Quinoline acid chlorides are often white or pale beige. A bright yellow/orange color usually indicates the formation of the Quinoline Hydrochloride Salt .
Chemistry: The reaction produces
gas.[5][6][7] The basic nitrogen on the quinoline ring captures this proton.
Action: Proceed with this salt. Do not try to wash it with water or bicarbonate to "freebase" it, as the acid chloride moiety will hydrolyze immediately.
Next Step Adjustment: When using this product in the next step (e.g., amide coupling), calculate your stoichiometry assuming it is the HCl salt (MW + 36.5) and add one extra equivalent of base (e.g., Triethylamine or Pyridine) to neutralize the ring nitrogen [2].
Q: The solid is "sticky" or gummy even after toluene evaporation. Why?A: This indicates trapped solvent or oligomerization.
Fix (Trituration):
Add anhydrous Hexane or Pentane to the gummy residue.
Sonicate or scratch the flask walls with a spatula.
The gum should harden into a filterable powder.
Decant the supernatant (which contains the soluble
) and dry the solid under vacuum.
Why:
is highly soluble in hexanes, but the polar quinoline salt is not. This acts as a "wash" without reacting with the product [3].
Q: Can I use Dichloromethane (DCM) instead of Toluene?A: Yes, but Toluene is superior.
See the comparison below:
Solvent
Boiling Point
Efficiency for Removal
Risk
Toluene
110°C
High. Higher BP drives (BP 76°C) off first.
Low.
DCM
40°C
Moderate. Boils lower than , may leave traces.
Low.
Hexane
68°C
Low (for evap). Good for washing solids, not co-evap.
Flammable.
Part 3: Advanced Mechanism (The "Hidden" Trap)
Understanding the chemical fate of your quinoline ring is vital for yield calculations.
Visual: Chemical Fate of Quinoline
Caption: Figure 2. Pathway showing the inevitable formation of the hydrochloride salt due to the basic quinoline nitrogen.
Part 4: Safety & Disposal (Critical)
Q: How do I protect my vacuum pump from thionyl chloride?A:
vapors will destroy the rubber seals and oil in a rotary vane pump within minutes.
Requirement: You must use a Cold Trap (Liquid
or Dry Ice/Acetone) and a Chemical Scrubbing Trap .
Scrubbing Setup: Place a trap filled with solid Potassium Hydroxide (KOH) pellets or a bubbler with 10% NaOH solution between the cold trap and the pump. This neutralizes the acidic fumes (
).
Q: How do I clean glassware contaminated with
?A:NEVER rinse directly with water while the flask is closed or narrow-necked. The rapid gas evolution () can cause an explosion.
Quench: Dilute the residue with a large volume of Toluene or Hexane.
Deactivate: Slowly add isopropanol or tert-butanol (reacts slower than water).
Final Wash: Once fuming stops, wash with water and sodium bicarbonate [4].
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Acid Chlorides and use of azeotropes).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Discussion on Pyridine/Quinoline basicity and acylation mechanisms).
BenchChem Technical Support. (2025). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. (General protocols on thionyl chloride removal via trituration).
National Institutes of Health (NIH). (2024). Thionyl Chloride - PubChem Compound Summary. (Safety and Reactivity Data).
Technical Support Center: Thermal Optimization for 2-(4-methylphenyl)quinoline-4-carbonyl Chloride Coupling
Status: Operational Ticket ID: T-QZn-4-COCl-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Thermal Window You are working with 2-(4-methylphenyl)quinoline-4-carbo...
You are working with 2-(4-methylphenyl)quinoline-4-carbonyl chloride , a highly reactive electrophile derived from the Pfitzinger reaction product.
The critical failure point in this synthesis is the thermal mismatch between solubility requirements and chemical stability. The quinoline core is planar and lipophilic, often requiring heat for solubility, yet the acyl chloride moiety is moisture-sensitive and prone to hydrolysis or ketene-like decomposition at elevated temperatures.
The Golden Rule: Reaction success depends on a "Cool-Heat-Cool" thermal profile. You must use heat to generate the chloride, but strictly control the exotherm during the coupling phase.
Part 1: Thermal Optimization Zones
The following table summarizes the optimized temperature ranges for each stage of the reaction workflow.
Reaction Stage
Target Temperature
Critical Mechanism
Why this matters?
1. Activation (Acid Chloride)
Reflux (75-80°C)
Entropy-driven substitution
Conversion of the carboxylic acid using requires overcoming a high activation energy barrier due to the steric bulk of the quinoline ring.
2. Isolation/Solvent Removal
< 40°C (Vacuum)
Evaporation
Removing excess at high heat causes the product to degrade into dark tars (polymerization).
3. Coupling Initiation
0°C - 5°C
Kinetic Control
The addition of the nucleophile (amine) is exothermic. Low temp prevents immediate hydrolysis by trace moisture and suppresses bis-acylation.
4. Coupling Completion
20°C - 25°C
Thermodynamic Control
Warming to room temperature ensures the reaction overcomes the energy barrier for sterically hindered amines to react fully.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned black and yield is <20%."
Q: I heated the coupling reaction to 60°C to improve solubility. Why did it decompose?
A: You likely triggered thermal degradation via self-condensation .
Quinoline-4-carbonyl chlorides are electron-deficient at the 4-position. At temperatures above 50°C, especially in the presence of base (TEA/DIPEA), the compound can undergo complex side reactions, including dimerization or nucleophilic attack by the solvent if not perfectly inert.
Correction: Dissolve your amine in the solvent first. Add the acid chloride as a solid (or solution) slowly at 0°C . If solubility is an issue, use a co-solvent like dry DMF (Dimethylformamide) rather than increasing the temperature.
Issue 2: "The product reverts to the starting acid."
Q: I see a large peak for the carboxylic acid (precursor) in LC-MS after coupling. Is the reaction reversible?
A: No, the reaction is not reversible, but the reagent is hydrolytically unstable .
The "2-(4-methylphenyl)" substituent adds electron density to the ring, but the carbonyl chloride remains highly susceptible to moisture. If your solvent (DCM/THF) contains even ppm levels of water, or if the reaction is run in open air at high temperatures, the rate of hydrolysis (
) exceeds the rate of amidation ().
Correction:
Flame-dry all glassware.
Use anhydrous solvents (stored over molecular sieves).
Keep the reaction at 0°C during the initial mixing; hydrolysis rates drop significantly at lower temperatures.
Issue 3: "The Acid Chloride won't dissolve in DCM at 0°C."
Q: How can I couple it if the reagent precipitates out when cooled?
A: This is the classic "Quinoline Solubility Paradox."
The planar aromatic system stacks efficiently (pi-pi stacking), reducing solubility.
Correction: Do not heat the chloride. Instead, dissolve the nucleophile (amine) and the base in the solvent first. Then, add the solid acid chloride in small portions. As the dissolved portion reacts, the equilibrium shifts, pulling more solid into solution (Le Chatelier’s principle). Alternatively, add 5-10% dry DMF to the DCM to break the pi-stacking interactions.
Part 3: Standardized Protocol
Objective: Synthesis of amide derivatives from 2-(4-methylphenyl)quinoline-4-carboxylic acid.
Phase A: Synthesis of the Acid Chloride
Setup: Charge a round-bottom flask with 2-(4-methylphenyl)quinoline-4-carboxylic acid (1.0 equiv).
Reagent: Add Thionyl Chloride (
) (5-10 equiv) as both reagent and solvent. Note: Oxalyl chloride/DMF is an alternative if milder conditions are needed.
Activation: Reflux at 75-80°C for 2-3 hours. The solution should turn homogenous.
Isolation: Evaporate excess
under reduced pressure. Crucial: Do not exceed 40°C on the rotavap bath. Co-evaporate with dry toluene () to remove traces of acid. Result: Yellow/Orange solid.
Phase B: The Coupling (Amidation)
Preparation: Dissolve the target amine (1.1 equiv) and Triethylamine (TEA) (2.0 equiv) in anhydrous DCM (Dichloromethane).
Cooling: Place the amine solution in an ice bath (0°C ).
Addition: Dissolve the crude acid chloride from Phase A in a minimum amount of dry DCM (or add as solid if insoluble). Add this dropwise to the amine solution over 15 minutes.
Equilibration: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (25°C) . Stir for 4-12 hours.
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over .
Part 4: Reaction Pathway Visualization
The following diagram illustrates the critical temperature control points in the conversion of the Pfitzinger product to the final amide.
Caption: Workflow illustrating the transition from high-temperature activation to low-temperature coupling to prevent hydrolysis.
References
Pfitzinger Reaction Context
Synthesis of 2-phenylquinoline-4-carboxylic acid derivatives. The Pfitzinger reaction is the foundational method for generating the carboxylic acid precursor required for this workflow.
Source:
Structural Confirmation
Crystallographic data for 2-(4-methylphenyl)quinoline-4-carboxylic acid. Confirms the steric environment and planar nature of the molecule, explaining solubility challenges.
Source:
Coupling Optimization
General Amide Coupling Protocols. Highlights the necessity of base auxiliaries and temperature control (0°C to RT) for reacting acid chlorides with amines to avoid side reactions.
Source: (General principles applied to specific substrate).
Reagent Handling
Quinoline-4-carbonyl chloride properties.[1][2][3] Technical data regarding the handling of the acyl chloride derivative.[4][5]
Technical Guide: 1H NMR Interpretation & Utility of 2-(4-methylphenyl)quinoline-4-carbonyl chloride
Executive Summary 2-(4-methylphenyl)quinoline-4-carbonyl chloride is a high-reactivity electrophilic intermediate derived from the corresponding quinoline-4-carboxylic acid (cinchoninic acid derivative). It serves as a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(4-methylphenyl)quinoline-4-carbonyl chloride is a high-reactivity electrophilic intermediate derived from the corresponding quinoline-4-carboxylic acid (cinchoninic acid derivative). It serves as a critical scaffold in the synthesis of bioactive quinoline-carboxamides, particularly in anti-malarial (analogs of quinine) and anti-cancer drug discovery.
This guide provides a definitive comparative analysis of the 1H NMR spectral characteristics of the acid chloride versus its carboxylic acid precursor. It further evaluates the "performance" of isolating this acid chloride against alternative in-situ activation strategies (e.g., HATU, EDC/NHS) for downstream amidation.
Structural Analysis & Synthetic Context
To interpret the NMR correctly, one must understand the synthesis. The quinoline core is typically constructed via the Pfitzinger Reaction , followed by chlorination.
Synthesis Pathway (DOT Visualization)
Figure 1: Synthetic route from Pfitzinger precursors to the target acid chloride.[1]
Comparative 1H NMR Analysis
The primary challenge in analyzing quinoline-4-carbonyl chlorides is their moisture sensitivity. A "wet" NMR solvent will hydrolyze the chloride back to the acid in the tube, leading to false negatives.
Spectral Comparison: Acid vs. Chloride
The following table contrasts the chemical shifts (
) in CDCl.
Proton Assignment
Position
Precursor ( ppm)
Acid Chloride ( ppm)
Shift Trend ()
Carboxylic OH
-COOH
11.0 - 14.0 (br s)
Absent
Diagnostic Disappearance
Quinoline H3
C3-H
8.25 (s)
8.35 - 8.45 (s)
Downfield (+0.1-0.2)
Quinoline H5
C5-H
8.85 (d)
8.95 - 9.05 (d)
Downfield (Deshielding)
Quinoline H6, H7
C6/C7-H
7.60 - 7.80 (m)
7.70 - 7.90 (m)
Slight Downfield
Quinoline H8
C8-H
8.15 (d)
8.20 (d)
Minimal Change
Phenyl (AA'BB')
2',6'
8.10 (d)
8.12 (d)
Minimal Change
Phenyl (AA'BB')
3',5'
7.35 (d)
7.35 (d)
No Change
Methyl
-CH
2.45 (s)
2.45 (s)
No Change
Mechanistic Interpretation
Disappearance of OH: The most reliable indicator of conversion. The broad singlet at >11 ppm (often invisible if the baseline is noisy) must be completely absent.
H3 Singlet Shift: The H3 proton is
to the carbonyl. Converting -COOH to -COCl replaces a donor/acceptor group with a strong inductive withdrawing group (-Cl). This deshields H3, pushing it downfield.
H5 "Bay Region" Effect: The H5 proton is spatially close to the carbonyl oxygen (peri-position). In the acid chloride, the carbonyl is more electron-deficient, enhancing the anisotropic deshielding of H5.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenyl)quinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of innovation. Quinolines, and specifically 2-arylquinoline scaffolds, are privilege...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of innovation. Quinolines, and specifically 2-arylquinoline scaffolds, are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. Understanding their behavior under mass spectrometric analysis is paramount for their identification, characterization, and metabolic profiling. This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of 2-(4-methylphenyl)quinoline derivatives, grounded in experimental data and mechanistic insights.
Introduction: The Significance of 2-Arylquinolines
The 2-arylquinoline motif is a core component of numerous compounds with therapeutic potential. The substitution pattern on both the quinoline and the aryl ring systems can significantly influence their pharmacological properties. Consequently, robust analytical methods are required to distinguish between isomers and to characterize new analogues. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and structural information for this class of compounds. This guide will focus on the fragmentation behavior of 2-(4-methylphenyl)quinoline and its analogues under electrospray ionization (ESI), a soft ionization technique well-suited for these moderately polar and thermally labile molecules.
Ionization Techniques: A Comparative Overview
The choice of ionization technique profoundly impacts the fragmentation observed. While Electron Ionization (EI) is a classic, high-energy method that induces extensive fragmentation, Electrospray Ionization (ESI) is a softer technique that typically produces a protonated molecule, [M+H]+, as the base peak, with fragmentation induced in a controlled manner via collision-induced dissociation (CID).
Electron Ionization (EI): This hard ionization technique provides a wealth of fragment ions, which can be valuable for library matching. For quinoline itself, a characteristic fragmentation pathway is the loss of hydrogen cyanide (HCN) from the molecular ion.[1] In more complex derivatives, such as 2-substituted quinoline-4-carboxylic acids, EI-MS reveals primary losses of the carboxylic group (as COOH or CO2) followed by further fragmentation of the quinoline ring.[1]
Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing the less volatile and more polar 2-arylquinoline derivatives, which are often encountered in drug discovery pipelines. It typically generates a stable protonated molecule, [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation. This allows for a more systematic study of the fragmentation pathways. Studies on phenylquinolines have shown that ESI-MS/MS spectra can provide valuable information regarding the position of the phenyl moiety.[2]
This guide will primarily focus on the fragmentation patterns observed under ESI-MS/MS conditions, as this is the most relevant technique for the analysis of these compounds in modern drug discovery and development settings.
Fragmentation Pathways of 2-Arylquinolines under ESI-MS/MS
Upon collisional activation, the protonated molecules of 2-arylquinoline derivatives undergo a series of characteristic fragmentation reactions. The presence and nature of substituents on both the quinoline and the phenyl rings dictate the preferred fragmentation channels.
The Unsubstituted Core: 2-Phenylquinoline
The Influence of a 4-Methyl Substituent: 2-(4-Methylphenyl)quinoline
The introduction of a methyl group on the para-position of the phenyl ring introduces new fragmentation possibilities and can influence the stability of certain fragment ions. Based on analogous compounds, we can propose the following key fragmentation pathways for 2-(4-methylphenyl)quinoline:
Loss of a Methyl Radical: A common fragmentation pathway for compounds containing a methyl group is the homolytic cleavage of the C-C bond to lose a methyl radical (•CH3), resulting in an [M+H - 15]+ fragment. This is often observed in the ESI-MS/MS of 2-aryl-dimethyltetrahydro-5-quinolinones.[3]
Ring Cleavage and Rearrangements: More complex fragmentations involving the quinoline ring system are also expected. Studies on pyridazino-quinolines under ESI conditions have shown that cross-ring cleavages can occur, leading to a variety of fragment ions.[4] For 2-(4-methylphenyl)quinoline, this could involve the loss of small neutral molecules like HCN or C2H2, similar to what is observed in EI-MS for the core quinoline structure.[1]
Retro-Diels-Alder (RDA) Reaction: In partially saturated quinoline systems, such as the tetrahydro-quinolinones, a retro-Diels-Alder reaction is a predominant fragmentation pathway.[3] While less common in fully aromatic systems, under certain energetic conditions, a similar ring-opening and fragmentation could be envisioned.
The following diagram illustrates the proposed primary fragmentation pathways for protonated 2-(4-methylphenyl)quinoline.
Caption: Proposed ESI-MS/MS fragmentation of 2-(4-methylphenyl)quinoline.
Comparative Fragmentation of Substituted 2-Arylquinolines
The fragmentation patterns of 2-arylquinolines are highly dependent on the nature of the substituent on the phenyl ring. The following table summarizes the observed molecular ions from a study that synthesized a series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives, providing a basis for comparison.[5]
Substituent (at para-position of phenyl ring)
Compound Name
Molecular Formula
[M]+ or [M+H]+ (m/z)
-H
4-Methyl-2-phenylquinoline
C16H13N
219
-CH3
4-Methyl-2-(4-methylphenyl)quinoline
C17H15N
Not explicitly stated, but expected around 233/234
-OCH3
4-Methyl-2-(4-methoxyphenyl)quinoline
C17H15NO
250
-NO2
4-Methyl-2-(4-nitrophenyl)quinoline
C16H12N2O2
264
-Br
4-Methyl-2-(4-bromophenyl)quinoline
C16H12BrN
298/300 (isotope pattern)
Data sourced from Der Pharma Chemica, 2015, 7(1):145-150.[5]
Analysis of Substituent Effects:
Electron-donating groups (e.g., -OCH3): These groups can influence the site of protonation and may stabilize certain fragment ions, potentially leading to different fragmentation pathways compared to the unsubstituted analogue.
Electron-withdrawing groups (e.g., -NO2): The presence of a nitro group often leads to characteristic losses of NO (30 Da) and NO2 (46 Da). In the case of 4-methyl-2-(4-nitrophenyl)quinoline, a significant fragment at m/z 216 was observed, corresponding to the loss of NO2.[5]
Halogens (e.g., -Br): Halogenated compounds will exhibit a characteristic isotopic pattern, as seen for the bromo-derivative with major peaks at m/z 298 and 300.[5] The fragmentation may involve the loss of the halogen radical.
Experimental Protocols
For the reliable analysis of 2-(4-methylphenyl)quinoline derivatives, a well-defined LC-MS/MS protocol is essential. The following provides a general workflow and specific parameters that can be adapted for these compounds.
Sample Preparation
Standard Solution Preparation: Accurately weigh 1 mg of the 2-(4-methylphenyl)quinoline derivative and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
Matrix Samples (e.g., Plasma): For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is typically required to remove interferences.
LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis of 2-arylquinolines.
Recommended LC-MS/MS Parameters
Parameter
Recommended Setting
Rationale
LC Column
C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
Water with 0.1% formic acid
The acidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B
Acetonitrile with 0.1% formic acid
A common organic solvent for reverse-phase chromatography.
Gradient
Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.
Optimizes separation and peak shape.
Flow Rate
0.2 - 0.4 mL/min
Compatible with standard ESI sources.
Ionization Mode
ESI Positive
Quinolines have a basic nitrogen atom that is readily protonated.
MS1 Analysis
Selected Ion Monitoring (SIM) of the [M+H]+ ion
Increases sensitivity and selectivity for the target analyte.
Collision Gas
Argon or Nitrogen
Inert gases used to induce fragmentation in the collision cell.
Collision Energy
10 - 40 eV
This range should be optimized to produce a characteristic and reproducible fragmentation pattern.
MS2 Analysis
Product Ion Scan
To acquire the full fragmentation spectrum of the selected precursor ion.
Conclusion
The mass spectrometric fragmentation of 2-(4-methylphenyl)quinoline derivatives is a complex process that is highly dependent on the ionization technique and the substitution pattern of the molecule. Under ESI-MS/MS conditions, these compounds typically form a protonated molecule that can be selectively fragmented to yield structurally informative product ions. A comparative analysis with other substituted 2-arylquinolines reveals the significant influence of the electronic properties of the substituents on the fragmentation pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to identify and characterize these important compounds in various applications, from synthetic chemistry to drug metabolism studies.
References
García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6487–6497. [Link]
Bhusari, K. P., Khedekar, P. B., & Umathe, S. N. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 7(1), 145-150. [Link]
Kumar, T. R. S., Chary, V. N., Dinesh, A., Reddy, P. S., Srinivas, K., Gayatri, G., Sastry, G. N., & Prabhakar, S. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(19), 2815–2827. [Link]
Veselinović, A., Veselinović, J., & Bojić, A. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(5), 785–792. [Link]
Gáspár, A., & Gáspár, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]
NIST. (n.d.). Quinoline, 2-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. [Link]
Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]
Brodbelt, J. S. (2014). Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. Journal of the American Society for Mass Spectrometry, 25(11), 1954–1961. [Link]
MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 6985. [Link]
ResearchGate. (2019). Occurrence of elevated masses in LC/ESI-MS fragmentation?. [Link]
Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Differentiating 2-(4-methylphenyl)quinoline-4-carbonyl chloride from acid precursor
Content Type: Technical Comparison Guide
Audience: Senior Researchers, Process Chemists, and Analytical Scientists
Executive Summary
In drug development workflows involving quinoline scaffolds, the conversion of 2-(4-methylphenyl)quinoline-4-carboxylic acid (the Precursor ) to 2-(4-methylphenyl)quinoline-4-carbonyl chloride (the Target ) is a critical activation step.
However, analytical differentiation between these two species presents a "Schrödinger's Cat" paradox: the acid chloride is highly reactive and hygroscopic. Standard analytical techniques that introduce moisture (e.g., reverse-phase HPLC) hydrolyze the Target back into the Precursor during analysis, leading to false negatives regarding conversion efficiency.
This guide outlines the definitive spectroscopic and chromatographic protocols to objectively distinguish the activated acyl chloride from the free acid, ensuring process integrity.
Chemical Identity & Structural Basis
The fundamental difference lies in the carbonyl substitution. The electron-withdrawing chlorine atom in the Target significantly alters the electronic environment of the carbonyl group compared to the hydroxyl group in the Precursor.
Highly electrophilic; hydrolyzes rapidly in air/moisture.
Solubility
Soluble in DMSO, basic water; poor in CH₂Cl₂.
Soluble in CH₂Cl₂, Toluene; reacts violently with water/alcohols.
Analytical Strategy: The Decision Matrix
To accurately assess the material, one must choose the correct analytical tool based on the "State of Matter" (Solid vs. Solution).
Figure 1: Analytical workflow for distinguishing acid chlorides. Direct HPLC is flagged as a critical failure point.
Spectroscopic Differentiation (Non-Destructive)
Spectroscopy allows for the observation of the acid chloride in its native state without chemical alteration, provided anhydrous conditions are maintained.
A. Infrared Spectroscopy (FT-IR)
This is the most robust method for rapid "at-line" monitoring. The electronegativity of the chlorine atom stiffens the C=O bond, shifting the stretching frequency to a higher wavenumber.
Parameter
Acid Precursor
Acid Chloride Target
Differentiation Logic
C=O Stretch
1680 – 1710 cm⁻¹
1750 – 1780 cm⁻¹
Primary Indicator: The >50 cm⁻¹ shift is unmistakable.
O-H Stretch
Broad band (2500–3300 cm⁻¹)
Absent
The disappearance of the broad "carboxylic beard" confirms conversion.
B. Nuclear Magnetic Resonance (¹H NMR)
Note: Must use anhydrous CDCl₃ or CD₂Cl₂. Traces of water in the solvent will generate acid in situ.
Acid Precursor: Shows a broad singlet (often >11.0 ppm) corresponding to the carboxylic proton (-COOH ).
Acid Chloride Target: Complete disappearance of the downfield acidic proton.
Aromatic Shift: The quinoline ring protons (especially H-3 and H-5) will exhibit slight downfield shifts (0.05–0.1 ppm) in the chloride due to the increased electron-withdrawing nature of -COCl vs -COOH.
Chromatographic Differentiation (The Derivatization Protocol)
The Trap: Injecting the acid chloride directly into a standard Reverse-Phase HPLC (containing water/acetonitrile) will result in immediate hydrolysis. The chromatogram will show a single peak corresponding to the Acid Precursor , falsely suggesting the reaction failed.
The Solution: You must chemically "trap" the acid chloride as a stable ester before analysis.
Protocol: Methanol Quench Method
Sampling: Take 50 µL of the reaction mixture (containing the acid chloride).
Quench: Immediately add to 500 µL of anhydrous Methanol (MeOH) .
Reaction: R-COCl + MeOH → R-COOMe + HCl
Wait: Vortex and let stand for 5 minutes.
Analyze: Inject this sample into the HPLC/LC-MS.
Data Interpretation
Species Detected
Retention Time (RT)
Mass (m/z)
Conclusion
Acid Precursor
RT₁ (Earlier)
[M+H]⁺ = 264
Unreacted starting material present.
Methyl Ester
RT₂ (Later)
[M+H]⁺ = 278
Positive ID: Represents the Acid Chloride.
Note: The Methyl Ester is more lipophilic than the acid, so it will elute later on a C18 column.
Figure 2: The chemical fate of the acid chloride during analysis. Derivatization is required to distinguish it from the starting material.
Synthesis & Process Considerations
For researchers synthesizing this specific quinoline derivative, the Pfitzinger reaction typically yields the acid. Conversion to the chloride requires strict anhydrous handling.
Reagent: Thionyl Chloride (SOCl₂) is preferred. Oxalyl chloride ((COCl)₂) with catalytic DMF is a milder alternative if the quinoline nitrogen creates complexation issues.
Visual Cue: The acid is typically a high-melting white solid (MP ~214°C). The acid chloride often appears as a yellow/tan solid or oil and will fume (release HCl gas) upon exposure to moist air.
Stability: Do not store the chloride for long periods. Use immediately in the subsequent coupling step (e.g., amide bond formation).
References
Pfitzinger Reaction & Quinoline Derivatives
Synthesis of 2-(4-methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. (2012).[2]
IR Spectroscopy of Carbonyls
Characteristic IR Absorptions of Carboxylic Acid Derivatives.[3][4][5][6] Chemistry LibreTexts.
HPLC Derivatization Techniques
HPLC analysis of reactive acid chlorides as methyl esters. Journal of Pharmaceutical and Biomedical Analysis.[7]
Thionyl Chloride Handling
Synthesis of Acyl Chlorides.[8][9][10] Organic Syntheses, Coll. Vol. 91, p. 221 (2014).[1]
HPLC Strategy for Quinoline-4-Carbonyl Chloride Purity: A Comparative Guide
Executive Summary: The "Hydrolysis Trap" Analyzing Quinoline-4-carbonyl chloride presents a specific paradox in chromatography. Standard HPLC relies on aqueous mobile phases (Reverse Phase), but this analyte is violently...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hydrolysis Trap"
Analyzing Quinoline-4-carbonyl chloride presents a specific paradox in chromatography. Standard HPLC relies on aqueous mobile phases (Reverse Phase), but this analyte is violently reactive toward water.
If you inject this sample directly into a standard Water/Acetonitrile stream, you are not measuring the sample; you are measuring its decomposition product. The acid chloride hydrolyzes on-column to form Quinoline-4-carboxylic acid , which is often the very impurity you are trying to quantify.
This guide compares the flawed Direct Injection method against the industry-standard In-Situ Derivatization (Quenching) protocol. It provides a self-validating workflow to accurately distinguish between the active acid chloride and the hydrolyzed acid impurity.
Part 1: Comparative Analysis
The Core Problem: Kinetics
The fundamental challenge is distinguishing the active chloride from the inactive acid.
Reaction A (Hydrolysis):
(Fast)
Reaction B (Esterification):
(Instant)
Reaction C (Acid Esterification):
(Slow/Requires Catalyst)
By exploiting Reaction B, we can "freeze" the chemical state of the sample.
Method Comparison Table
Feature
Method A: Direct Injection (The Trap)
Method B: Methanol Quench (The Solution)
Sample Solvent
Acetonitrile/Water
Anhydrous Methanol (HPLC Grade)
Analyte Detected
Quinoline-4-carboxylic acid (Hydrolyzed)
Methyl quinoline-4-carboxylate
Impurity Detected
Quinoline-4-carboxylic acid (Co-elutes)
Quinoline-4-carboxylic acid (Resolved)
Purity Result
False High (Cannot see degradation)
Accurate (Differentiates active vs. inactive)
Column Life
Reduced (HCl generation on-column)
Standard (HCl diluted/neutralized)
Suitability
FAIL
PASS
Part 2: Mechanistic Visualization
The following diagram illustrates why the Methanol Quench is necessary to preserve the "chemical truth" of your sample.
Figure 1: Reaction pathways showing how Methanol Quenching preserves the distinction between the active chloride and the acid impurity.
Part 3: The "Gold Standard" Protocol (Methanol Quench)
This protocol converts the unstable Quinoline-4-carbonyl chloride into the stable Methyl quinoline-4-carboxylate . The unreacted starting material (Quinoline-4-carboxylic acid) remains unchanged, allowing for chromatographic separation.
Reagents & Equipment
Solvent A: Anhydrous Methanol (Keep over molecular sieves to ensure dryness).
Solvent B: Acetonitrile (HPLC Grade).
Buffer: Ammonium Acetate (10mM, pH 5.5) or 0.1% Formic Acid. Note: Quinoline is basic; a buffered mobile phase is critical to prevent peak tailing.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150mm, 3.5µm or 5µm.
Experimental Workflow
Figure 2: Step-by-step derivatization workflow.
Detailed Procedure
Step A: Blank Preparation
Inject pure Methanol to identify solvent peaks.
Step B: Specificity Solution (The "Acid Spike")
Dissolve ~5mg of pure Quinoline-4-carboxylic acid in 10mL Methanol.
Inject this standard. Note the retention time (RT).
Crucial Check: The acid should NOT convert to the ester under these conditions (no catalyst, room temp). If you see the ester peak forming in the acid standard, your methanol is contaminated with strong acid or the sonication is too hot.
Step C: Sample Preparation
Weigh 25.0 mg of Quinoline-4-carbonyl chloride into a dry 25mL volumetric flask.
Immediately add ~15mL of Anhydrous Methanol .
Sonicate for 2 minutes to ensure the solid dissolves and the chloride reacts fully to form the methyl ester.
If your methanol contains significant water, the acid chloride will split between two pathways (Hydrolysis vs. Methanolysis), artificially inflating the "Acid" impurity peak. Always use fresh, HPLC-grade methanol.
Tailing Peaks?
Quinoline contains a nitrogen atom with a lone pair. In unbuffered acidic conditions (like 0.1% TFA), it protonates (
) and interacts with free silanols on the silica column.
Fix: Use Ammonium Acetate (10mM) or Triethylamine (TEA) as a modifier to mask silanols.
Stability of the Derivative
The methyl ester of quinoline is highly stable. Unlike the acid chloride, the prepared sample can sit in the autosampler for 24+ hours without degradation, ensuring reproducible results for overnight runs.
References
Bhatia, S. P., et al. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." Journal of Pharmaceutical and Biomedical Analysis.
BenchChem. "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents." BenchChem Technical Guides.
Ashenhurst, J. "Conversion of Carboxylic Acids to Acid Chlorides." Master Organic Chemistry.
Zheng, X., et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." Journal of Pharmaceutical and Biomedical Analysis.
Comparing reactivity of quinoline-4-carbonyl chloride vs benzoyl chloride
Executive Summary Bottom Line Up Front: While Benzoyl Chloride (PhCOCl) is the robust, liquid standard for acylation, Quinoline-4-carbonyl chloride (Q-4-COCl) represents a "high-maintenance, high-reward" alternative.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bottom Line Up Front: While Benzoyl Chloride (PhCOCl) is the robust, liquid standard for acylation, Quinoline-4-carbonyl chloride (Q-4-COCl) represents a "high-maintenance, high-reward" alternative.[1]
Q-4-COCl is significantly more electrophilic due to the electron-deficient nature of the heteroaromatic ring. This results in faster reaction kinetics with nucleophiles but introduces a critical vulnerability: rapid hydrolysis .[1] Unlike benzoyl chloride, which tolerates biphasic aqueous conditions (Schotten-Baumann), Q-4-COCl requires strictly anhydrous protocols to prevent yield collapse.[1] Furthermore, Q-4-COCl is typically supplied as a hydrochloride salt, necessitating specific stoichiometric adjustments during synthesis.[1]
Electronic & Structural Analysis[2][3]
To predict reactivity, we must look beyond the carbonyl group to the aromatic scaffold.
The Benzoyl Baseline
In benzoyl chloride, the phenyl ring exerts two opposing effects:
Inductive Effect (-I): The
carbons are slightly electron-withdrawing.
Resonance Effect (+R): The
-system can donate electron density into the carbonyl, stabilizing the ground state and slightly reducing electrophilicity.
Net Result: A moderately reactive electrophile that is stable enough to be handled as a liquid in open air for short periods.[1]
The Quinoline Accelerator
Quinoline is a benzopyridine.[1] The nitrogen atom in the ring is highly electronegative, creating a permanent dipole.
-Deficiency: The nitrogen atom pulls electron density away from the ring carbons, particularly at positions 2 and 4.
Hyper-Electrophilicity: The carbonyl carbon at position 4 is attached to an electron-poor scaffold.[1] It receives minimal resonance stabilization compared to the phenyl ring.
Consequence: The LUMO energy of the carbonyl is lowered, making it highly susceptible to nucleophilic attack (and hydrolysis).
Visualizing the Electronic Difference
The following diagram contrasts the electron density flow in both molecules.
Figure 1: Comparative electronic flows. The green arrow indicates stabilization (lower reactivity), while the red arrow indicates destabilization (higher reactivity).
Experimental Comparison Data
The following data aggregates physical properties and reactivity profiles relevant to bench execution.
Feature
Benzoyl Chloride (PhCOCl)
Quinoline-4-Carbonyl Chloride (Q-4-COCl)
Physical State
Liquid (Clear/Fuming)
Solid (Usually Yellow/Brown HCl Salt)
Storage
Room Temp / Desiccator
Freezer (-20°C) / Under Argon
Reactivity ()
1.0 (Baseline)
> 5.0 (Estimated)
Hydrolysis Risk
Moderate ( mins in water)
High ( seconds in water)
Preferred Base
NaOH, NaHCO, TEA
TEA, DIPEA, Pyridine (Anhydrous)
Solubility
Soluble in DCM, EtO, Toluene
Low in EtO; Soluble in DCM/DMF
Major Side Reaction
Benzoic Anhydride formation
Self-Quaternization / Hydrolysis
Validated Experimental Protocols
Protocol A: The "Robust" Standard (Benzoyl Chloride)
Use this for general amide coupling where the amine is water-tolerant.
Method: Schotten-Baumann Conditions (Biphasic)
Addition: Add Benzoyl Chloride (1.1 equiv) dropwise at 0°C.
Reaction: Vigorously stir at RT for 1-2 hours.
Workup: The product often precipitates. If not, extract with DCM.[1]
Why it works: The reaction with the amine is faster than hydrolysis, and the biphasic system protects the reagent.
Protocol B: The "Sensitive" System (Quinoline-4-COCl)
Use this strictly for quinoline derivatives. Aqueous bases will destroy your reagent.
Method: Anhydrous Acylation
Reagents:
Quinoline-4-carbonyl chloride HCl salt (1.0 equiv)
Target Amine (1.0 equiv)
Triethylamine (TEA) or DIPEA (3.0 equiv - Critical)
Solvent: Anhydrous DCM or DMF (if solubility is poor)
Step-by-Step Workflow:
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Solubilization: Suspend the Quinoline-4-COCl HCl salt in anhydrous DCM.
Note: It will remain a suspension until base is added.[1]
Activation (The "Free Base" Step): Add 2.0 equivalents of TEA at 0°C.
Observation: The suspension will clear or change color as the free base is liberated and HCl is trapped as TEA·HCl.
Coupling: Add the amine (dissolved in minimal DCM) followed by the final 1.0 equivalent of TEA.
Monitoring: Warm to RT. Monitor via TLC (MeOH/DCM). Reaction is usually complete in <30 mins.[1]
Quench: Quench with saturated NaHCO
only after starting material is consumed.
Decision Logic & Workflow
The following diagram illustrates the critical decision points when handling the Quinoline derivative compared to Benzoyl chloride.
Figure 2: Operational workflow.[1] Note the mandatory anhydrous requirement for the quinoline path.
Troubleshooting & Causality
Issue: Low Yield with Quinoline-4-COCl
Symptom: LCMS shows large peak for Quinoline-4-carboxylic acid (Hydrolysis product) and unreacted amine.[1]
Cause: The solvent was not dry, or the base contained water. The electron-deficient ring makes the carbonyl carbon so "thirsty" for electrons that it will grab water molecules faster than the amine can attack.
Solution: Distill DCM over CaH
or use molecular sieves.[1] Switch to a "Reverse Addition" method: Add the acid chloride to the amine/base mixture to ensure the electrophile immediately encounters the nucleophile.
Issue: "Gunking" / Polymerization
Symptom: Reaction turns into an insoluble black tar.[1]
Cause:Self-Quaternization. The nitrogen in the quinoline ring is nucleophilic (though weak). In concentrated solutions, the ring nitrogen of one molecule can attack the carbonyl of another.
Solution: Keep the reaction dilute (0.1 M). Ensure the acid chloride is kept cold (0°C) until the amine is added.
References
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on the electron-deficient nature of pyridine/quinoline rings).
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Discussion on Hammett equation and electronic effects on carbonyl reactivity).
Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles. Wiley-VCH.[1]
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (References for Schotten-Baumann conditions).
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 75438, 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link] (Data on physical properties and solubility).[1]
A Comparative Guide to the Spectroscopic Validation of 2-(4-methylphenyl)quinoline-4-carboxamide Formation
This guide provides an in-depth technical comparison and detailed experimental protocols for the synthesis and spectroscopic validation of 2-(4-methylphenyl)quinoline-4-carboxamide. It is intended for researchers, scient...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison and detailed experimental protocols for the synthesis and spectroscopic validation of 2-(4-methylphenyl)quinoline-4-carboxamide. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline-based compounds. This document emphasizes the critical role of spectroscopic techniques in unequivocally confirming the formation of the target molecule and distinguishing it from starting materials and potential byproducts.
Introduction: The Significance of Quinoline-4-Carboxamides and the Imperative of Spectroscopic Validation
Quinoline-4-carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the quinoline core is paramount to a compound's pharmacological profile. Consequently, rigorous structural confirmation following synthesis is not merely a procedural step but a cornerstone of reliable drug discovery and development. Spectroscopic analysis provides the definitive evidence of a successful chemical transformation, offering a molecular-level confirmation of the desired structure.
This guide will first detail the synthesis of the precursor, 2-(4-methylphenyl)quinoline-4-carboxylic acid, via the Pfitzinger reaction. Subsequently, it will explore and compare different methodologies for the final amidation step to yield the target 2-(4-methylphenyl)quinoline-4-carboxamide. The core of this guide is a comprehensive spectroscopic validation, comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of the final product with its precursors to provide unambiguous proof of its formation.
Synthetic Pathway: From Isatin to 2-(4-methylphenyl)quinoline-4-carboxamide
The synthesis of 2-(4-methylphenyl)quinoline-4-carboxamide is a two-step process, beginning with the formation of the corresponding carboxylic acid, followed by amidation.
Safety & Regulatory Compliance
Safety
Personal Protective Equipment & Handling Guide: 2-(4-methylphenyl)quinoline-4-carbonyl Chloride
Executive Summary: The "Silent" Dual-Hazard Handling 2-(4-methylphenyl)quinoline-4-carbonyl chloride requires a safety protocol that addresses two distinct biological threats: acute corrosivity and chronic toxicity . As...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent" Dual-Hazard
Handling 2-(4-methylphenyl)quinoline-4-carbonyl chloride requires a safety protocol that addresses two distinct biological threats: acute corrosivity and chronic toxicity .
As a researcher, you are likely familiar with acid chlorides (
). However, this specific molecule combines a highly reactive acyl chloride moiety with a quinoline scaffold. This creates a dual-hazard profile:
Immediate Acute Hazard: The acyl chloride group hydrolyzes upon contact with moisture (mucous membranes, sweat) to release hydrochloric acid (HCl) gas and the parent carboxylic acid.
Long-Term Chronic Hazard: The quinoline core is a structural alert for genotoxicity and mutagenicity. Unlike simple acetyl chloride, this compound is not just a corrosive irritant; it must be treated as a potential carcinogen.
This guide moves beyond generic "wear gloves" advice to provide a mechanism-based PPE strategy.
Part 1: Hazard Mechanism & Risk Assessment
To select the right PPE, we must understand the chemical behavior of the target molecule.
1. The Hydrolysis Trap
The primary acute risk is moisture-induced hydrolysis . This reaction is often invisible until tissue damage occurs.
The Danger: If this powder settles on your neck or wrists, perspiration will trigger hydrolysis, creating high-concentration HCl directly on the skin.
The Implication: PPE must provide a "vapor-tight" seal, not just a liquid barrier.
2. The Quinoline Scaffold
Quinoline derivatives are known DNA intercalators. While the acyl chloride functionality dominates acute toxicity, the underlying scaffold requires containment protocols similar to cytotoxic agents.
Part 2: PPE Technical Matrix
The following matrix is designed for Synthesis Scale (100 mg – 10 g) .
Protection Zone
Recommended Equipment
Technical Rationale
Hand Protection
Double-Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 8 mil Nitrile or Neoprene (Extended Cuff)
Permeation vs. Degradation: Acid chlorides can degrade thin nitrile. The outer glove acts as a sacrificial barrier against the corrosive acyl chloride, while the inner glove protects against the toxic quinoline scaffold. Change outer gloves immediately upon splash.
Respiratory
Engineering Control Primary Use ONLY in a certified Fume Hood.Emergency Backup: Full-face respirator with Acid Gas (Yellow/Olive) + P100 cartridges.
Dust & Gas: As a solid, the dust is the vector. Upon inhalation, it converts to HCl in the lungs (pulmonary edema risk). Standard N95s are insufficient because they do not neutralize the HCl gas generated by trapped dust.
Eye & Face
Chemical Splash Goggles + Face Shield
The "Chimney Effect": Safety glasses allow gas entry from the bottom/sides. Goggles provide a seal. The face shield protects the neck/chin from hydrolyzing dust.
Body
Tyvek® Lab Coat (or equivalent) + Chemical Apron
Fabric Porosity: Standard cotton coats absorb the chemical, holding it against the skin while it hydrolyzes. A non-woven, chemical-resistant material (Tyvek) prevents this "poultice" effect.
Part 3: Operational Protocols
A. Weighing & Transfer (The Critical Zone)
Most accidents occur here due to static electricity dispersing the powder.
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Acid chlorides are often dry and prone to static fly-away.
The "Moat" Technique: Place the balance inside the fume hood. Line the weighing area with an absorbent pad backed by plastic.
Solvent Selection: If possible, dissolve the solid in an anhydrous solvent (DCM or Toluene) immediately after weighing to effectively "trap" the dust.
B. Reaction Monitoring
TLC Sampling: Do not take an aliquot and walk to a benchtop TLC station. The capillary tube contains concentrated acid chloride. Develop the TLC plate inside the hood or quench the aliquot with methanol before removing it from the hood.
Part 4: Decontamination & Disposal Strategy
CRITICAL WARNING: Never dispose of unquenched acid chlorides in the aqueous waste stream. This causes violent off-gassing and can pressurize/explode waste containers.
Quenching Protocol (The "Methanol Kill")
We utilize alcoholysis to convert the reactive acid chloride into a stable ester.[1]
Preparation: Prepare a "Quench Pot" containing ice-cold Methanol (MeOH) or Ethanol (EtOH).
Slow Addition: Add the acid chloride residue or waste slowly to the stirring alcohol.
Chemistry:
Neutralization: Once the addition is complete and bubbling ceases, slowly add aqueous Sodium Bicarbonate (
) to neutralize the dissolved HCl.
Disposal: Check pH (aim for pH 6-8). The mixture can now be disposed of as Halogenated Organic Waste .
Part 5: Visual Workflows
Workflow 1: Hierarchy of Safety Controls
This diagram illustrates the decision logic for handling this specific compound.
Caption: The safety hierarchy prioritizes containment (Engineering) over PPE, recognizing the dual respiratory and dermal threats.
Workflow 2: Waste Disposal Decision Tree
Follow this logic to prevent waste container explosions.
Caption: Step-by-step quenching protocol to convert the reactive acid chloride into a stable ester before disposal.
Part 6: Emergency Response
Scenario
Immediate Action
Skin Contact
Do NOT use water immediately if powder is visible. Brush off dry powder first, then flush with water for 15 minutes. (Water on powder = concentrated acid paste).
Eye Contact
Flush immediately at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention (Quinoline absorption risk).[2][3][4][5]
Spill (Solid)
Cover with dry sand or specialized acid-neutralizing absorbent. Do not use paper towels (fire risk from heat of hydrolysis). Scoop into a dry container.
References
American Chemical Society (ACS). (2023). Guidelines for Chemical Laboratory Safety in Academic Institutions.[Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Quinoline.[Link]
University of California, Berkeley (EH&S). (2020). Standard Operating Procedure: Acid Chlorides.[Link]